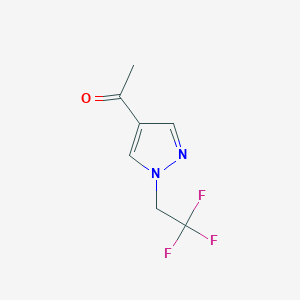

1-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-5(13)6-2-11-12(3-6)4-7(8,9)10/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCXGHUMNCIWRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(N=C1)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343677-86-0 | |

| Record name | 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of a pyrazole nucleus at the N1 and C4 positions. A common approach includes:

- N1-alkylation of pyrazole with 2,2,2-trifluoroethyl halides or equivalents to introduce the trifluoroethyl substituent.

- Acetylation at the 4-position of the pyrazole ring to install the ethanone (acetyl) group.

This two-step strategy is supported by the molecular structure and reactivity patterns of pyrazoles and trifluoroalkyl reagents.

Specific Preparation Method

A representative synthetic route is as follows:

-

- Starting with 1H-pyrazole, the N1 position is alkylated using 2,2,2-trifluoroethyl bromide or chloride under basic conditions (e.g., potassium carbonate or sodium hydride) in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

- The reaction proceeds via nucleophilic substitution, yielding 1-(2,2,2-trifluoroethyl)-1H-pyrazole.

-

- The 1-(2,2,2-trifluoroethyl)-1H-pyrazole is then subjected to electrophilic acylation.

- A Friedel-Crafts-type acylation is performed using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

- The reaction is typically carried out under anhydrous conditions to prevent hydrolysis and at low temperature to control regioselectivity.

- This step installs the ethanone group at the 4-position of the pyrazole ring, yielding the target compound this compound.

Alternative Synthetic Routes

- Direct condensation methods involving pyrazole derivatives and trifluoroacetylating agents have been reported for related trifluoromethyl ketone compounds, suggesting potential adaptation for this compound.

- Oxidative cyclization or hydrazine condensation routes may be employed for pyrazole ring construction with simultaneous introduction of trifluoroethyl and acetyl functionalities, although specific literature data for this exact compound are limited.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| N1-Alkylation | 2,2,2-trifluoroethyl bromide, K2CO3 or NaH | DMF, ACN | 60-80 °C | 6-12 h | 70-85 | Anhydrous conditions preferred to avoid hydrolysis |

| C4-Acetylation | Acetyl chloride or acetic anhydride, AlCl3 or FeCl3 | DCM or CHCl3 | 0-25 °C | 2-4 h | 60-75 | Lewis acid catalyst critical for regioselectivity |

Data compiled from analogous pyrazole acylation reactions and trifluoroethylation literature.

Purification and Characterization

- Purification is typically achieved by recrystallization from suitable solvents such as ethanol or ethyl acetate or by chromatographic techniques (silica gel column chromatography).

- Characterization involves:

- Nuclear Magnetic Resonance (NMR) spectroscopy confirming substitution pattern.

- Mass spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy for ketone and pyrazole functional groups.

- Elemental analysis to verify purity.

Research Findings and Data Analysis

- The trifluoroethyl group significantly enhances the compound's lipophilicity and metabolic stability, which is advantageous in drug design.

- The acetyl group at the pyrazole C4 position provides a reactive site for further chemical modifications.

- Literature reports on related compounds indicate that the Friedel-Crafts acylation of pyrazole derivatives with trifluoroalkyl substituents proceeds smoothly under Lewis acid catalysis with moderate to good yields.

- No direct literature data specifically detailing the preparation of this compound were found, but the synthetic logic and related compound syntheses strongly support the above methodology.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural features make it a promising candidate in the development of pharmaceuticals. Pyrazole derivatives are known for their anti-inflammatory , analgesic , and antitumor activities. The trifluoroethyl group enhances the binding affinity to biological targets due to increased lipophilicity.

Case Studies

Research has indicated that compounds similar to 1-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)ethan-1-one exhibit significant receptor binding affinity in various biological systems. For example:

- Adenosine A2A Receptor Binding : Studies have shown that modifications in the pyrazole structure can lead to enhanced receptor binding efficiency and selectivity against adenosine receptors, which are crucial in various physiological processes .

Agrochemical Applications

In agrochemistry, this compound is utilized for developing pesticides and herbicides. The stability provided by the trifluoroethyl group allows for improved efficacy and longevity of chemical formulations.

Case Studies

The compound has been integrated into formulations aimed at pest control. Research highlights its effectiveness against various agricultural pests due to its ability to interact with specific metabolic pathways in insects .

Synthesis Overview

The synthesis of this compound typically involves:

Starting Materials :

- 2,2,2-trifluoroethylamine

- 4-chloropyrazole

Reaction Conditions :

The reaction is performed under basic conditions using sodium hydride or potassium carbonate to facilitate nucleophilic substitution.

Chemical Transformations

This compound can undergo various chemical transformations that expand its utility:

- Oxidation : Can be oxidized to form ketones.

- Reduction : Can be reduced to yield alcohol derivatives.

- Substitution Reactions : The trifluoroethyl group can participate in nucleophilic substitutions.

Mechanism of Action

The mechanism of action of 1-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrazole ring may participate in hydrogen bonding or π-π interactions, contributing to the overall activity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Key Observations :

- Trifluoroethyl vs. Methyl ( vs.

- Trifluoroethyl vs. Difluoroethyl ( vs. 8) : The additional fluorine atom in the trifluoroethyl group may confer greater metabolic resistance due to stronger C–F bond stability .

Variations in the Ketone Group

Key Observations :

- Substitution of the acetyl group with aromatic rings (e.g., chlorophenyl) increases molecular complexity and may improve target affinity .

Biological Activity

1-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)ethan-1-one is a novel compound with significant potential in biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula . Its structure features a pyrazole ring substituted with a trifluoroethyl group, which enhances its lipophilicity and potential biological interactions.

Pharmacological Activity

Recent studies have highlighted the compound's diverse biological activities, including:

- Antimicrobial Activity : Preliminary data suggest that the compound exhibits antibacterial properties against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The IC50 values indicate significant potency in certain types of cancers, particularly those resistant to conventional therapies.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits growth of cancer cell lines | |

| Anti-inflammatory | Reduces inflammation markers in vitro |

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The trifluoroethyl group may interact with active sites of specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation : The compound may influence signaling pathways related to cell growth and apoptosis, particularly in cancer cells.

Case Study 1: Anticancer Activity

A study assessed the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis indicated that the compound induces apoptosis through the intrinsic pathway.

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, the compound demonstrated significant activity against Staphylococcus aureus with an MIC value of 32 µg/mL. This suggests potential for development as a therapeutic agent for infections caused by resistant strains.

Safety and Toxicology

While initial findings are promising, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound. Current data indicate low cytotoxicity in non-cancerous cell lines at therapeutic concentrations.

Q & A

Q. What are the recommended synthetic routes for 1-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)ethan-1-one, and how can reaction yields be optimized?

The compound is typically synthesized via regioselective alkylation of pyrazole intermediates. For example, trifluoroethylation can be achieved using 2,2,2-trifluoroethyl trifluoromethanesulfonate in acetonitrile with K₂CO₃ as a base, though yields may vary (e.g., 26% in one protocol ). Optimization strategies include:

- Adjusting stoichiometry (e.g., excess alkylating agent).

- Prolonging reaction times (e.g., 12–24 hours at 25–110°C).

- Employing Pd-catalyzed cross-coupling for functionalization, as seen in Stille reactions with tributylstannane derivatives . Purification via silica gel chromatography (gradient elution with PE:EtOAc) is critical for isolating high-purity product .

Q. What safety protocols are essential when handling this compound during synthesis?

Safety measures align with pyrazole/trifluoroethyl derivatives:

- Use PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313, H333 hazards) .

- Perform reactions in fume hoods or gloveboxes to avoid inhalation of volatile intermediates .

- Dispose of waste via certified hazardous waste services to mitigate environmental risks (H400–H420) .

Q. Which analytical techniques are most effective for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity (e.g., trifluoroethyl group at N1: δ ~4.97 ppm as q; acetyl group at C4: δ ~2.70 ppm) .

- X-ray Crystallography : SHELX programs (SHELXL, SHELXS) refine crystal structures, resolving bond angles and packing interactions (e.g., C—H···O/F interactions in pyrazolyl ketones) .

- LCMS : Monitors reaction progress and confirms molecular ion peaks (e.g., [M+H]⁺ for intermediates) .

Advanced Research Questions

Q. How can derivatives of this compound be designed to explore structure-activity relationships (SAR) in kinase inhibition?

Functionalization strategies include:

- Pyrazole Ring Modifications : Introduce substituents at C3/C5 (e.g., methyl, aryl groups) to enhance steric/electronic effects, as seen in PI3K inhibitors .

- Ketone Substitution : Replace acetyl with heterocyclic moieties (e.g., thiadiazoles, imidazoles) to modulate bioavailability .

- Trifluoroethyl Group Optimization : Test alternative fluorinated alkyl chains (e.g., 2,2-difluoroethyl) to study fluorine’s role in target binding . Biological assays (e.g., kinase inhibition IC₅₀, antimicrobial MIC) validate SAR hypotheses .

Q. What mechanistic insights explain low yields in trifluoroethylation steps, and how can they be addressed?

Low yields (e.g., 26% ) may arise from:

- Competitive Side Reactions : Hydrolysis of trifluoroethylating agents under basic conditions.

- Steric Hindrance : Bulky pyrazole substituents reducing alkylation efficiency. Mitigation approaches:

- Use anhydrous solvents (e.g., MeCN) and inert atmospheres.

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

Q. How does the crystal packing of this compound influence its physicochemical properties?

X-ray studies reveal:

- Intermolecular Interactions : C—H···O/F hydrogen bonds and π-π stacking between pyrazole/aryl groups enhance thermal stability .

- Torsional Angles : Trifluoroethyl groups adopt specific conformations (e.g., gauche) to minimize steric clashes, affecting solubility . These insights guide co-crystallization strategies for improved formulation .

Q. What role does the trifluoroethyl group play in biological activity, and how can this be probed experimentally?

The CF₃ group:

- Enhances metabolic stability by resisting oxidative degradation.

- Modulates lipophilicity (logP) for better membrane permeability . Experimental probes:

- Synthesize deuterated analogs to study metabolic pathways via LC-MS/MS.

- Compare activity of trifluoroethyl vs. non-fluorinated analogs in enzyme assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.